![molecular formula C20H17ClN6O B2424123 N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide CAS No. 890939-21-6](/img/structure/B2424123.png)
N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[3,4-d]pyrimidines are a class of nitrogen-containing heterocyclic compounds that are widely distributed in nature, including in amino acids, purines, and pyrimidines . They are considered as privileged core skeletons in biologically active compounds and are bioisosteres of natural purines .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines has been reported to encompass pharmacological potential as antiviral, antimicrobial, and antitumor agents . The synthesis of these compounds is often done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines includes a fused nitrogen-containing heterocyclic ring system . The chemical composition of purine is related to pyrazolopyrimidine .Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines can be synthesized via the formation of pyrazol-3-one substrates . They can also be synthesized using Cu (I) catalyzed click reaction .科学的研究の応用
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines, which include N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide, demonstrate affinity for A1 adenosine receptors. Research has explored various derivatives of this compound for their potential receptor affinity. One study found that specific substitutions at N1 and N5 positions of pyrazolo[3,4-d]pyrimidines enhanced their overall activity at these receptors (Harden, Quinn, & Scammells, 1991).
Antitumor Activity
Several studies have investigated the antitumor properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a study synthesized a series of these compounds and evaluated their efficacy against human breast adenocarcinoma cells, finding some derivatives exhibiting mild to moderate antitumor activity (El-Morsy, El-Sayed, & Abulkhair, 2017). Another research effort synthesized new pyrazolo[3,4-d]pyrimidines and tested their antitumor activity on 60 different cell lines, identifying specific compounds with potent antitumor activity (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).
Antimicrobial Activity
Pyrazolo[3,4-d]pyrimidines have also been explored for their antimicrobial potential. One study synthesized novel derivatives and evaluated their antimicrobial activity, with some compounds demonstrating significant inhibitory effects against pathogens (Hafez, El-Gazzar, & Al-Hussain, 2016).
Xanthine Oxidase Inhibitory Activity
The inhibitory activity of pyrazolo[3,4-d]pyrimidine derivatives on xanthine oxidase, an enzyme involved in purine metabolism, has been studied. Specific derivatives were found to be potent inhibitors, potentially relevant for treating conditions like gout (Kobayashi, 1973).
Herbicidal Activity
Research into the herbicidal activity of pyrazolo[3,4-d]pyrimidines has shown that some derivatives can effectively inhibit the growth of various plants, suggesting potential applications in agriculture (Luo, Zhao, Zheng, & Wang, 2017).
Anti-Inflammatory and Ulcerogenicity Studies
Pyrazolo[3,4-d]pyrimidines have also been synthesized and evaluated for their anti-inflammatory properties. Some derivatives exhibited significant anti-inflammatory activity with minimal ulcerogenic effects, indicating potential as safer anti-inflammatory drugs (El-Tombary, 2013).
作用機序
Safety and Hazards
While specific safety and hazard information for “N’-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide” is not available, it’s important to note that pyrazolo[3,4-d]pyrimidines have been studied for their potential as anticancer agents . As with any chemical compound, appropriate safety measures should be taken when handling.
将来の方向性
特性
IUPAC Name |
N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O/c21-15-7-9-16(10-8-15)27-20-17(12-24-27)19(22-13-23-20)26-25-18(28)11-6-14-4-2-1-3-5-14/h1-5,7-10,12-13H,6,11H2,(H,25,28)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGWFEDVUUSIRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2424040.png)
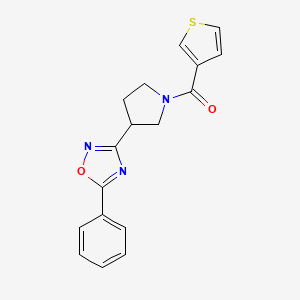
![6-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-N-(4-chlorophenyl)-5-cyano-2-methyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2424044.png)
![2-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2424045.png)

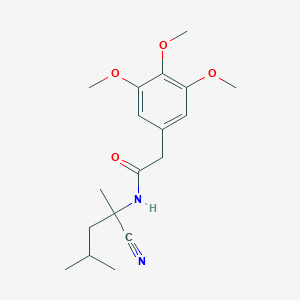
![N-cyclopropyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2424049.png)
![Methyl 3-({2-[(4-chloro-1-naphthyl)oxy]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2424050.png)
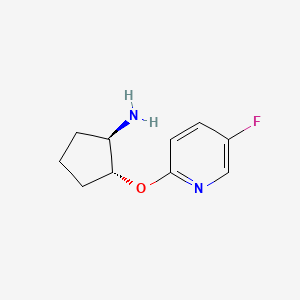
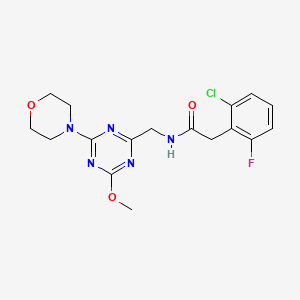
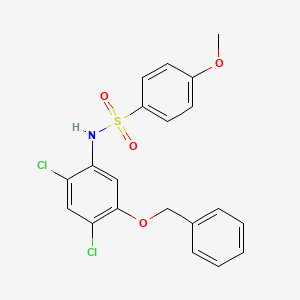
![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole](/img/structure/B2424058.png)
![2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2424059.png)
